Cas no 1004052-50-9 (4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide)
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 4-methoxy-N-thieno[2,3-d]pyrimidin-4-yl-
- 4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
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- Inchi: 1S/C14H11N3O2S/c1-19-10-4-2-9(3-5-10)13(18)17-12-11-6-7-20-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18)
- InChI Key: AKVVIDHDDZJJRO-UHFFFAOYSA-N
- SMILES: C(NC1N=CN=C2SC=CC2=1)(=O)C1=CC=C(OC)C=C1
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2733-0018-2μmol |
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
1004052-50-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2733-0018-5μmol |
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
1004052-50-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2733-0018-10μmol |
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
1004052-50-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2733-0018-20μmol |
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
1004052-50-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2733-0018-1mg |
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
1004052-50-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2733-0018-2mg |
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
1004052-50-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2733-0018-3mg |
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
1004052-50-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2733-0018-4mg |
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
1004052-50-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2733-0018-5mg |
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
1004052-50-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2733-0018-10mg |
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide |
1004052-50-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide
4-Methoxy-N-{Thieno[2,3-D]Pyrimidin-4-Yl}Benzamide: A Comprehensive Overview
The compound with CAS No 1004052-50-9, known as 4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a benzamide moiety with a thienopyrimidine ring system. The presence of the methoxy group at the para position of the benzene ring adds to its structural complexity and functional versatility.
Recent studies have highlighted the potential of 4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide as a promising candidate in drug discovery efforts targeting various therapeutic areas. Its ability to modulate key biological pathways, such as kinase activity and receptor binding, has made it a subject of interest in both academic and industrial research settings.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thienopyrimidine core. This is followed by functionalization to introduce the benzamide group and subsequent methylation to achieve the final product. Researchers have explored various synthetic routes to optimize yield and purity, with some methods incorporating microwave-assisted synthesis to accelerate reaction times.
In terms of biological activity, 4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide has demonstrated potent inhibitory effects against several kinases, including Aurora kinases and Src family kinases. These findings suggest its potential as a lead compound in the development of anticancer therapies. Additionally, preclinical studies have indicated that this compound exhibits selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells, making it a compelling candidate for further investigation.
Beyond its pharmacological applications, this compound has also been explored for its potential in materials science. Its rigid aromatic structure and ability to form hydrogen bonds make it an attractive candidate for use in supramolecular chemistry and crystal engineering. Researchers have investigated its self-assembling properties and its ability to form ordered nanostructures, which could have applications in sensors and electronic devices.
The latest advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 4-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide. These studies have provided insights into its binding modes with target proteins and have guided further optimization efforts aimed at enhancing its bioavailability and efficacy.
In conclusion, CAS No 1004052-50-9 represents a versatile and intriguing molecule with wide-ranging applications across multiple disciplines. Its unique structure, coupled with its promising biological activity and material properties, positions it as a key compound for future research and development endeavors.
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